

# Understanding the pharmacokinetics of C25-140

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## Compound of Interest

Compound Name: C25-140

Cat. No.: B15611908

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An In-depth Technical Guide to the Pharmacokinetics of **C25-140**

## Introduction

**C25-140** is a first-in-class, orally active small-molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) and the E2-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N).[1][2][3] By directly binding to TRAF6, **C25-140** effectively blocks the formation of lysine 63 (K63)-linked polyubiquitin chains, a critical step in the activation of the canonical NF- $\kappa$ B signaling pathway.[1][4] This pathway is a cornerstone of immune and inflammatory responses.[5][6] The dysregulation of NF- $\kappa$ B signaling is a hallmark of numerous autoimmune and chronic inflammatory diseases.[1] Consequently, **C25-140** has demonstrated therapeutic potential in preclinical mouse models of psoriasis and rheumatoid arthritis, positioning it as a promising candidate for combating autoimmunity.[1][6]

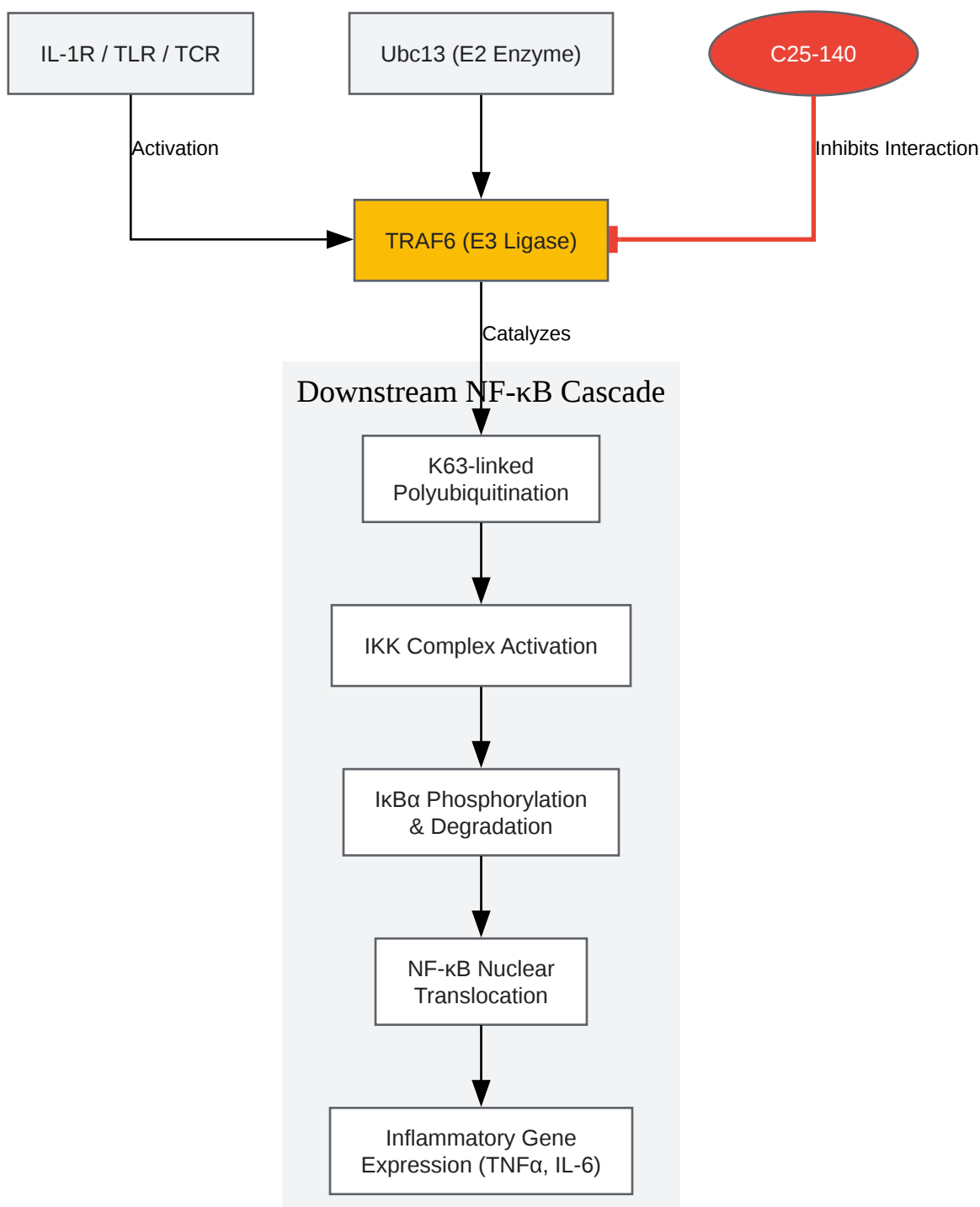
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and associated methodologies for **C25-140**, intended for researchers, scientists, and professionals in the field of drug development.

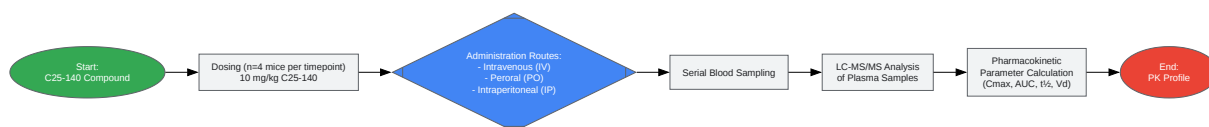
## Mechanism of Action: Inhibition of the TRAF6-Ubc13 Signaling Axis

**C25-140** functions by impeding the activation of the NF- $\kappa$ B pathway. This pathway is initiated by various upstream signals, such as those from pro-inflammatory cytokines (e.g., IL-1 $\beta$ , TNF $\alpha$ ), innate immune receptors (e.g., Toll-like receptors), and antigen receptors.[1][6] Upon

receptor stimulation, TRAF6 is recruited and, in complex with Ubc13, catalyzes the synthesis of K63-linked polyubiquitin chains.[1] These chains serve as a scaffold for downstream signaling proteins, leading to the activation of the I $\kappa$ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for degradation. This releases the NF- $\kappa$ B transcription factor to translocate into the nucleus, where it drives the expression of inflammatory genes.[1][5]

**C25-140** specifically disrupts the initial interaction between TRAF6 and Ubc13, thereby preventing the entire downstream signaling cascade.[1][3]





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